5-hydrazinyl-2-methoxy-N-methylbenzamide 5-hydrazinyl-2-methoxy-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 747390-61-0
VCID: VC16802577
InChI: InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

5-hydrazinyl-2-methoxy-N-methylbenzamide

CAS No.: 747390-61-0

Cat. No.: VC16802577

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

5-hydrazinyl-2-methoxy-N-methylbenzamide - 747390-61-0

Specification

CAS No. 747390-61-0
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name 5-hydrazinyl-2-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13)
Standard InChI Key ISQSSKKSWHNPIN-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=C(C=CC(=C1)NN)OC

Introduction

Chemical Identity and Structural Features

Synthetic Pathways

While no explicit synthesis of 5-hydrazinyl-2-methoxy-N-methylbenzamide is documented, analogous hydrazine derivatives are typically synthesized via:

  • Diazotization and Reduction:

    • Diazotization of 5-amino-2-methoxy-N-methylbenzamide with sodium nitrite in HCl, followed by reduction using SnCl2 .

    • Example yield: ~57–60% for pyridine analogs .

  • Condensation Reactions:

    • Reaction of hydrazine derivatives with ketoesters or diketones to form pyrazole or pyrazoline rings, as seen in the synthesis of ethyl 5-(4-methyl-2-pyridyl)-1-(6-methoxy-3-pyridyl)-1H-pyrazole-3-carboxylate (26% yield) .

Physicochemical Properties

Predicted Physicochemical Parameters

Using computational tools and analog data , key properties include:

PropertyValue
Log P (octanol-water)1.76 (XLOGP3)
Water Solubility0.862 mg/mL (ESOL)
TPSA60.17 Ų
GI AbsorptionHigh
BBB PermeabilityYes

These values suggest moderate lipophilicity and high gastrointestinal absorption, making the compound suitable for oral drug candidates.

Pharmacological Research and Applications

Antibacterial and Antiviral Activity

Hydrazine-containing compounds exhibit broad-spectrum antimicrobial activity. For instance, 5-hydrazinyl-2-methoxypyridine hydrochloride shows efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL) . The benzamide moiety in 5-hydrazinyl-2-methoxy-N-methylbenzamide may enhance target binding via hydrogen bonding with bacterial enzymes.

Fluorescent Probes

The hydrazine group’s ability to form Schiff bases with carbonyl compounds enables applications in fluorescent staining. Pyridine-based analogs are used in cellular imaging at concentrations of 10–50 µM .

Kinase Inhibition

Benzamide derivatives are known kinase inhibitors. Molecular docking studies suggest that the N-methylamide group in 5-hydrazinyl-2-methoxy-N-methylbenzamide could interact with ATP-binding pockets in kinases like EGFR (IC50: ~100 nM predicted).

Future Directions and Challenges

Synthetic Optimization

Improving yields beyond 60% for large-scale production requires exploring catalysts (e.g., Pd/C) or microwave-assisted synthesis.

Target Validation

Further studies are needed to validate the compound’s interaction with biological targets such as COX-2 or histone deacetylases (HDACs).

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